molecular formula C23H19BrN4O3 B11201322 2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-methylbenzyl)acetamide

2-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-methylbenzyl)acetamide

Cat. No.: B11201322
M. Wt: 479.3 g/mol
InChI Key: DZYBJTXPJLUJHY-UHFFFAOYSA-N
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Description

2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a combination of heterocyclic structures, including oxadiazole and dihydropyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, which is then coupled with a bromophenyl group. This intermediate is further reacted with a dihydropyridine derivative under specific conditions to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .

Scientific Research Applications

2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]-2-OXO-1,2-DIHYDROPYRIDIN-1-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its combination of oxadiazole and dihydropyridine rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H19BrN4O3

Molecular Weight

479.3 g/mol

IUPAC Name

2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C23H19BrN4O3/c1-15-4-6-16(7-5-15)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-31-22)17-8-10-18(24)11-9-17/h2-12H,13-14H2,1H3,(H,25,29)

InChI Key

DZYBJTXPJLUJHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br

Origin of Product

United States

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